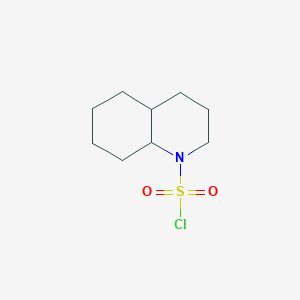
Decahydroquinoline-1-sulfonyl chloride
Overview
Description
Decahydroquinoline-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H16ClNO2S and its molecular weight is 237.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Decahydroquinoline-1-sulfonyl chloride is part of the sulfonyl chloride group of compounds, which are known to exhibit discerning reactivity. This reactivity enables the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be enhanced by certain conditions, such as the presence of water . .
Biochemical Analysis
Biochemical Properties
. This reaction is significant in biochemistry as sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
Molecular Mechanism
The exact molecular mechanism of Decahydroquinoline-1-sulfonyl chloride is not well-understood. Sulfonyl chlorides are known to react with amines to form sulfonamides . This reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride, leading to the formation of a sulfonamide and the release of a chloride ion .
Biological Activity
Decahydroquinoline-1-sulfonyl chloride is an organic compound characterized by a decahydroquinoline structure combined with a sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. Below, we explore its biological activity, synthesis, and relevant case studies.
This compound has a molecular weight of approximately 237.75 g/mol and is known for its high reactivity, especially towards nucleophiles. The sulfonyl chloride group enhances its ability to undergo nucleophilic substitution reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.
Reactivity Overview:
- Functional Group: Sulfonyl chloride
- Reactivity: High; readily reacts with nucleophiles such as amines and alcohols.
- Applications: Intermediate in the synthesis of complex molecules.
Potential Biological Activities:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Properties: The modulation of inflammatory pathways has been observed in related compounds.
1. Nrf2 Activation
Research indicates that compounds structurally related to this compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the upregulation of cytoprotective genes involved in antioxidant responses .
| Study | Findings |
|---|---|
| Nrf2 Modulation | Compounds activating Nrf2 can enhance cellular defense mechanisms against oxidative stress. |
2. Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of decahydroquinoline highlighted its potential as a precursor for biologically active compounds. The derivatives were evaluated for their activity against various biological targets, illustrating the compound's versatility in drug design .
| Compound | Biological Target | Activity |
|---|---|---|
| Decahydroquinoline Derivative | Nrf2 Pathway | Potent activator |
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQYEMFKTOEOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















